molecular formula C15H28NO7P B14884996 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid

2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid

Cat. No.: B14884996
M. Wt: 365.36 g/mol
InChI Key: LIEJLWXCMRGCPL-PXYINDEMSA-N
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Description

2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Diethoxyphosphoryl Group: This step involves the reaction of the pyrrolidine derivative with diethyl phosphite under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phosphorous atom.

    Reduction: Reduction reactions could target the carbonyl groups or the phosphorous atom.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbon atoms adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Lacks the diethoxyphosphoryl group.

    2-(Diethoxyphosphoryl)acetic acid: Lacks the pyrrolidine ring and the tert-butoxycarbonyl group.

Uniqueness

The presence of both the pyrrolidine ring and the diethoxyphosphoryl group in 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid makes it unique compared to simpler analogs. This combination of functional groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

Molecular Formula

C15H28NO7P

Molecular Weight

365.36 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C15H28NO7P/c1-6-21-24(20,22-7-2)12(13(17)18)11-8-9-16(10-11)14(19)23-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,18)/t11-,12?/m0/s1

InChI Key

LIEJLWXCMRGCPL-PXYINDEMSA-N

Isomeric SMILES

CCOP(=O)(C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC

Canonical SMILES

CCOP(=O)(C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC

Origin of Product

United States

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